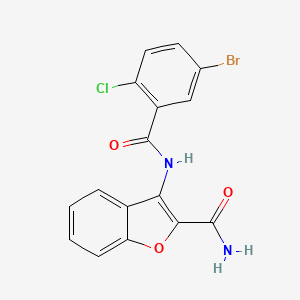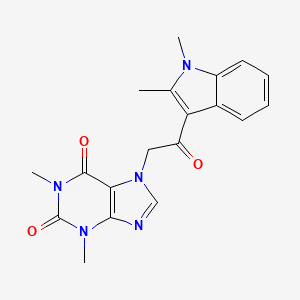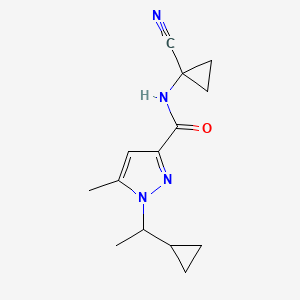![molecular formula C22H23N3O4 B2539553 ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396679-87-0](/img/structure/B2539553.png)
ethyl 5-(4-phenyltetrahydro-2H-pyran-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a cycloaddition reaction of α-cyanocinnamonitrile derivative to ethyl acetoacetate in the presence of piperidine .Molecular Structure Analysis
This compound belongs to the class of organic compounds known as pyrazolopyridines. These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine. Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches
Research on related pyrazole and pyrazolopyrimidine derivatives illustrates various synthetic methods and chemical reactivities. For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using condensation reactions, leading to a range of pyrazolo[3,4-d]pyrimidine derivatives with potential anti-tumor applications (Nassar et al., 2015). Additionally, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared via a one-pot condensation reaction, highlighting a method for creating complex molecules from simpler precursors (Viveka et al., 2016).
Characterization Techniques
Characterization of these compounds involves a combination of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and Fourier-transform infrared spectroscopy. These methods provide detailed insights into the molecular structure and electronic properties of the compounds, facilitating their potential applications in various research domains (Viveka et al., 2016).
Applications in Scientific Research
Biological and Pharmacological Potential
Some of the synthesized compounds exhibit biological activities, such as anti-tumor effects, suggesting their potential utility in developing new therapeutic agents. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anti-tumor activity, indicating the relevance of these compounds in medicinal chemistry and drug discovery processes (Nassar et al., 2015).
Chemical Reactivity and Novel Fluorescent Molecules
The unique reactivity of these compounds allows for the development of novel fluorescent molecules, which can be used in biochemical assays and materials science. The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives that exhibit strong fluorescence intensity highlights this application, demonstrating the compound's potential as attractive fluorophores for scientific research (Wu et al., 2006).
Mechanism of Action
Target of Action
The compound is a member of the pyrazolo[1,5-a]pyrimidines family . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines, to which this compound belongs, have antimetabolite properties . This suggests that they might work by interfering with the normal metabolic processes of cells, particularly those involving purine biochemical reactions .
Biochemical Pathways
Given that pyrazolo[1,5-a]pyrimidines are purine analogues , it can be inferred that they may affect pathways involving purine metabolism. Disruption of these pathways can lead to a variety of downstream effects, potentially including the inhibition of cell growth and replication.
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it is known to have antitrypanosomal activity . This suggests that it may have effects at the cellular level that inhibit the growth or survival of trypanosomes.
Action Environment
One study mentions that the stability of similar compounds under exposure to extreme ph was studied
properties
IUPAC Name |
ethyl 5-[(4-phenyloxane-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-2-29-20(26)18-15-23-25-11-8-17(14-19(18)25)24-21(27)22(9-12-28-13-10-22)16-6-4-3-5-7-16/h3-8,11,14-15H,2,9-10,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOCRKMPVOXOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)
![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)


![3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2539481.png)



![2-[[[5-Bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetic acid](/img/structure/B2539488.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2539490.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2539491.png)
